3-fluoro-4-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide
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Overview
Description
3-fluoro-4-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound with the molecular formula C18H25FN2O3S and a molecular weight of 368.47 g/mol. This compound features a benzamide core substituted with fluoro, methoxy, and morpholinylthianyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluoro-substituted benzene derivative reacts with a methoxy group under controlled conditions. The morpholinylthianyl group is then introduced through a series of reactions involving thioethers and morpholine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced under specific conditions to yield a hydrogen-substituted benzamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, aldehydes, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-4-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards target proteins. The morpholinylthianyl group enhances its solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: Shares the fluoro and morpholino groups but lacks the methoxy and thianyl groups.
3-Methoxy-4-(morpholin-4-yl)aniline: Contains the methoxy and morpholino groups but lacks the fluoro and thianyl groups.
Uniqueness
3-fluoro-4-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is unique due to its combination of fluoro, methoxy, and morpholinylthianyl groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c1-23-16-3-2-14(12-15(16)19)17(22)20-13-18(4-10-25-11-5-18)21-6-8-24-9-7-21/h2-3,12H,4-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGWUKKNLZDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCSCC2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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